molecular formula C9H10F2O B3025568 1-(3,5-Difluorophenyl)propan-1-ol CAS No. 878571-98-3

1-(3,5-Difluorophenyl)propan-1-ol

Cat. No. B3025568
M. Wt: 172.17 g/mol
InChI Key: MLPFKMZEVVEIPX-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 . It is also known as 3,5-Difluoro-alpha-ethylbenzyl alcohol .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Difluorophenyl)propan-1-ol consists of a propanol group attached to a 3,5-difluorophenyl group . The exact structure can be determined using spectroscopic techniques .


Physical And Chemical Properties Analysis

1-(3,5-Difluorophenyl)propan-1-ol has a boiling point of 208.4ºC at 760 mmHg and a density of 1.183g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

  • "1-(3,5-Difluorophenyl)propan-1-ol" and its derivatives are prominently used in the synthesis of various chemical compounds. For instance, the synthesis of new propanol derivatives analogous to fluconazole, an antifungal agent, involves the reaction of 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems (Heravi & Motamedi, 2004).

Solvent and Reactivity Studies

  • The compound and its related structures are also investigated in solvent and reactivity studies. For example, the photoinduced reactivity of 1,5-Diphenylpenta-1,4-diyn-3-one (DPD) in propan-2-ol was studied to understand radical polymerizations, highlighting the importance of efficient hydrogen donors like propan-2-ol for such polymerizations (Rosspeintner et al., 2009).

Pharmaceutical Research

  • In pharmaceutical research, various derivatives of "1-(3,5-Difluorophenyl)propan-1-ol" are synthesized and evaluated for their antifungal activities, with some showing significant activity against Candida spp. strains. For example, a series of 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols compounds were synthesized and evaluated for antifungal activities (Tang et al., 2013).

Catalysis

  • Derivatives of "1-(3,5-Difluorophenyl)propan-1-ol" are used in the field of catalysis. For instance, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including 3,5-difluorophenyl derivatives, have been synthesized and tested as efficient catalysts in propene/CO copolymerization experiments (Meier et al., 2003).

properties

IUPAC Name

1-(3,5-difluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPFKMZEVVEIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437882
Record name 1-(3,5-difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)propan-1-ol

CAS RN

575433-45-3, 878571-98-3
Record name 1-(3,5-difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878571-98-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Zhao, L Hong, JD Galpin, S Riahi, VT Lim… - Journal of General …, 2021 - rupress.org
The human voltage-gated proton channel Hv1 is a drug target for cancer, ischemic stroke, and neuroinflammation. It resides on the plasma membrane and endocytic compartments of a …
Number of citations: 14 rupress.org
C Zhao, L Hong, S Riahi, VT Lim, DJ Tobias… - Journal of General …, 2021 - rupress.org
Voltage-gated sodium, potassium, and calcium channels consist of four voltage-sensing domains (VSDs) that surround a central pore domain and transition from a down state to an up …
Number of citations: 7 rupress.org

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